molecular formula C14H13N3O2 B2758939 N-(2-methoxypyrimidin-5-yl)cinnamamide CAS No. 1396892-39-9

N-(2-methoxypyrimidin-5-yl)cinnamamide

Cat. No.: B2758939
CAS No.: 1396892-39-9
M. Wt: 255.277
InChI Key: ZHHYPZPWLGVOLC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxypyrimidin-5-yl)cinnamamide: is a synthetic organic compound that belongs to the cinnamamide family. This compound is characterized by the presence of a cinnamamide moiety linked to a methoxypyrimidine group. Cinnamamides are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyrimidin-5-yl)cinnamamide typically involves the reaction of 2-methoxypyrimidine-5-carboxylic acid with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Enzymatic synthesis using catalysts like Lipozyme® TL IM can also be employed for efficient production .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxypyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-methoxypyrimidin-5-yl)cinnamamide is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .

Biology: The compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. It has been studied for its ability to inhibit biofilm formation and disrupt existing biofilms .

Medicine: this compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells and inhibits the proliferation of various cancer cell lines, including cervical, ovarian, and breast cancer cells .

Industry: The compound’s antioxidant properties make it useful in the formulation of cosmetics and pharmaceuticals. It can also be used as a preservative in food and beverage products .

Comparison with Similar Compounds

  • N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
  • N-(2-arylmethylthio)phenylsulfonyl)cinnamamide
  • N-(2-methoxypyrimidin-5-yl)benzamide

Comparison: N-(2-methoxypyrimidin-5-yl)cinnamamide is unique due to its methoxypyrimidine moiety, which enhances its biological activity compared to other cinnamamide derivatives. The presence of the methoxy group increases its solubility and bioavailability, making it more effective in various applications .

Properties

IUPAC Name

(E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHYPZPWLGVOLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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